molecular formula C33H39N5O6 B12588493 D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine CAS No. 644997-28-4

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine

Cat. No.: B12588493
CAS No.: 644997-28-4
M. Wt: 601.7 g/mol
InChI Key: OIOAXOWSYSWIOQ-XIBVRNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine: is a synthetic peptide composed of five amino acids: D-alanine and three D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: While SPPS is commonly used in research laboratories, industrial production may employ automated peptide synthesizers to scale up the process. These machines streamline the synthesis, allowing for the production of larger quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones under specific conditions.

    Reduction: The peptide can be reduced using reagents like sodium borohydride to modify its structure.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives of phenylalanine.

    Reduction: Reduced peptide with modified side chains.

    Substitution: Substituted peptide with new functional groups attached to the amino groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.

    Catalysis: Investigated for its potential as a catalyst in organic reactions.

Biology:

    Protein-Protein Interactions: Studied to understand the interactions between peptides and proteins.

    Enzyme Inhibition: Explored as an inhibitor of specific enzymes due to its unique structure.

Medicine:

    Drug Development: Potential use in developing peptide-based drugs for various diseases.

    Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.

Industry:

    Biotechnology: Applied in the production of bioactive peptides for therapeutic use.

    Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

    D-Alanyl-D-alanine: A simpler dipeptide used in studying bacterial cell wall synthesis.

    D-Phenylalanyl-D-phenylalanine: A dipeptide with similar aromatic residues.

Uniqueness: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is unique due to its extended sequence and multiple phenylalanine residues, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

644997-28-4

Molecular Formula

C33H39N5O6

Molecular Weight

601.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C33H39N5O6/c1-21(34)29(39)36-27(19-24-14-8-4-9-15-24)31(41)38-28(20-25-16-10-5-11-17-25)32(42)37-26(18-23-12-6-3-7-13-23)30(40)35-22(2)33(43)44/h3-17,21-22,26-28H,18-20,34H2,1-2H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)/t21-,22-,26-,27-,28-/m1/s1

InChI Key

OIOAXOWSYSWIOQ-XIBVRNHSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.